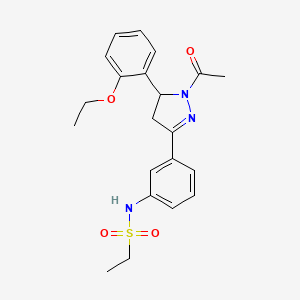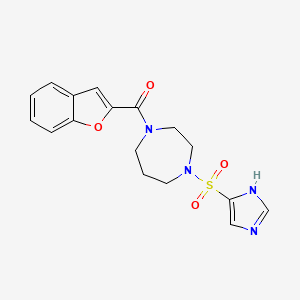![molecular formula C13H13ClN2O4S2 B2359519 2-[(2-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate CAS No. 344263-67-8](/img/structure/B2359519.png)
2-[(2-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[(2-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate” is a chemical compound that is available for purchase from various suppliers. It is also known by other synonyms such as “2-[(2-chlorophenyl)carbamoyl]thiophen-3-yl N,N-dimethylsulfamate” and "Sulfamic acid, N,N-dimethyl-, 2-[[(2-chlorophenyl)amino]carbonyl]-3-thienyl ester" .
Chemical Reactions Analysis
As mentioned earlier, carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones . The main difference is the presence of an electronegative substituent that can act as a leaving group during a nucleophile substitution reaction .Scientific Research Applications
Crystal and Molecular Structure Analysis : The study of the crystal structures of related compounds, such as 2-((dimethylamino)carbonyl)-6-(2-thienyl)-2H-thiopyran-3-carboxylic acid, provides insights into the interactions between molecules in solid state and the effects of substituting different groups in the molecular structure. This research is crucial for understanding the properties of similar compounds like 2-[(2-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate (Chruszcz, Stadnicka, Budzowski, & Bogdanowicz-Szwed, 2002).
Reactivity and Synthesis of Carbonyl Compounds : Investigations into the reactivity of carbonyl compounds and the synthesis of derivatives, like 2-chloroaldehyde, provide a framework for understanding the reactivity and potential synthesis pathways for compounds like this compound (Sato, Sekiguchi, & Akai, 2001).
Photochromic Behavior and Magnetic Relaxation : Research into the photochromic behavior and magnetic relaxation properties of similar compounds, such as mononuclear bisthienylethene-cobalt(II) complexes, can be indicative of the potential photochromic and magnetic properties of this compound (Cao, Wei, Li, & Gu, 2015).
Enantioselective Reduction of β-Amino Ketones : Studies on the enantioselective reduction of similar compounds, such as 3-(dimethylamino)-1-(2-thienyl)-1-ol, provide insights into the potential synthesis and applications of this compound in pharmaceutical and chemical synthesis (Zhang, Chen, Chi, Feng, Wu, & Zhu, 2015).
Host-Guest Complexation : Research on the treatment of related compounds with toluenesulfonamide and K2CO3, leading to macro-cycle formation, could provide a basis for understanding the potential for host-guest complexation in this compound (Keipert, Knobler, & Cram, 1987).
Properties
IUPAC Name |
[2-[(2-chlorophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4S2/c1-16(2)22(18,19)20-11-7-8-21-12(11)13(17)15-10-6-4-3-5-9(10)14/h3-8H,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIAPLRLLZWMRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Propan-2-yl-5-[[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2359436.png)
![(1H-benzo[d]imidazol-5-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2359440.png)
![3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2359441.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2359443.png)
![6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2359444.png)
![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2359446.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2359448.png)
![1-Methylsulfonyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]piperidine-4-carboxamide](/img/structure/B2359449.png)
![N-(1-cyanopropyl)-3-[(pyrrolidin-1-yl)methyl]benzamide](/img/structure/B2359452.png)


![N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2359458.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2359459.png)
